molecular formula C8H9N3 B1586399 1-Methyl-1H-indazol-5-amine CAS No. 50593-24-3

1-Methyl-1H-indazol-5-amine

Cat. No.: B1586399
CAS No.: 50593-24-3
M. Wt: 147.18 g/mol
InChI Key: PYOFNPHTKBSXOM-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-5-amine is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Mechanism of Action

Target of Action

1-Methyl-1H-indazol-5-amine is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the primary targets of this compound could be a variety of enzymes and receptors involved in these biological activities.

Mode of Action

Given its structural similarity to other indazole derivatives, it’s plausible that it interacts with its targets by binding to them, thereby modulating their activity . This interaction can lead to changes in cellular processes, potentially resulting in the observed biological activities.

Biochemical Pathways

Based on the wide range of biological activities exhibited by indazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

It’s known that the compound is a crystalline powder and its solubility in water is low, but it can dissolve in organic solvents like ethanol and dimethylformamide . These properties could influence its bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indazole derivatives . These effects could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, prevention of malaria, and inhibition of cholinesterase activity .

Biochemical Analysis

Biochemical Properties

Indazole derivatives, which share a similar structure, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Cellular Effects

The cellular effects of this compound are not well-studied. Indazole derivatives have been found to have various effects on cells. For example, some indazole derivatives have been found to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Indazole derivatives have been found to interact with various biomolecules. For example, some indazole derivatives have been found to be potent and highly selective inhibitors of RIP2 kinase .

Temporal Effects in Laboratory Settings

It is known that the compound is generally safe under normal use conditions . It is a crystalline powder that should be stored in a dark place, in an inert atmosphere, at room temperature .

Dosage Effects in Animal Models

Indazole derivatives have been found to exhibit various biological activities, suggesting that they may have dose-dependent effects .

Metabolic Pathways

Indazole derivatives have been found to interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound has a certain degree of hydrophilicity due to the presence of an amino group and a pyrrole ring in its molecular structure .

Subcellular Localization

It is known that the compound is soluble in organic solvents, suggesting that it may be able to cross cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazol-5-amine can be synthesized through various methods. One common approach involves the reduction of 1-methyl-5-nitro-1H-indazole using iron powder and ammonium chloride in a mixture of ethanol and water at elevated temperatures . Another method includes the transition metal-catalyzed reactions, such as copper acetate-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and ammonium chloride are frequently used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups like halogens or nitro groups.

Scientific Research Applications

1-Methyl-1H-indazol-5-amine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-Methyl-1H-indazole-4-acetic acid
  • 1-Methyl-1H-indazole-4-ylideneaminooxyacetic acid
  • 2-(1-Methyl-1H-indazol-4-yl)propanoic acid

Comparison: 1-Methyl-1H-indazol-5-amine is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

1-methylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOFNPHTKBSXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377635
Record name 1-METHYL-1H-INDAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50593-24-3
Record name 1-METHYL-1H-INDAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-methyl-5-nitroindazole (3.24 g, commercially available) in concentrated hydrochloric acid (75 ml) was added iron powder (3.53 g) in portions over 10 minutes, allowing the reaction temperature to gradually rise to 52° C. On complete addition, the reaction mixture was heated to 70-75° C. for 1 hour, cooled to ambient temperature and stored for 18 hours. The mixture was chilled by the addition of ice then taken to pH 9 with aqueous sodium hydroxide filtered and the filtrate and insoluble solids extracted with ethyl acetate (three times). The extracts were combined, washed with brine and dried over magnesium sulphate then evaporated under reduced pressure to give 5-amino-1-methylindazole as a pale brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
3.53 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Iron (3.62 g, 64.7 mmol) and concentrated hydrochloric acid (0.1 mL) were added to ethanol/water (20 mL/20 mL), and refluxed for 1 hour. The mixed reaction solution was added with 1-methyl-5-nitro-1H-indazole (2.29 g, 12.9 mmol) obtained in above, and further refluxed for 3 hours or more. The reaction mixture was filtered through a Celite pad under reduced pressure, and washed with chloroform/2-propanol=4/1(v/v). The filtrate obtained was distilled under reduced pressure, and dissolved in chloroform/2-propanol=4/1 (v/v). The organic layer was washed with an aqueous solution of sodium bicarbonate and brine. The obtained organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the title compound (1.35 g, 71%).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.62 g
Type
catalyst
Reaction Step Two
Name
ethanol water
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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